molecular formula C6H4Cl4N2O B175726 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine CAS No. 137161-14-9

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Cat. No. B175726
M. Wt: 261.9 g/mol
InChI Key: NPWXDCIHFNVNPM-UHFFFAOYSA-N
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Patent
US05283332

Procedure details

293.1 g (1.692 mol) of 30% strength sodium methylate solution were added over the course of 11/2 hours to a stirred solution of 434 g (1.692 mol) of 2,6-dichloro-4-trichloromethylpyrimidine in 1 1 of 1,2-dichloroethane at 0° to 5° C. The mixture was then stirred at 0° to 5° C. for 1 hour and at 25° C. for 12 hours and then extracted with water and with saturated brine. Drying over magnesium sulfate and concentration resulted in 423 g (95% of theory) of the title compound as an almost colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
434 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Cl:4][C:5]1[N:10]=[C:9]([C:11]([Cl:14])([Cl:13])[Cl:12])[CH:8]=[C:7](Cl)[N:6]=1>ClCCCl>[Cl:4][C:5]1[N:6]=[C:7]([O:2][CH3:1])[CH:8]=[C:9]([C:11]([Cl:14])([Cl:13])[Cl:12])[N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
434 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(Cl)(Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 0° to 5° C. for 1 hour and at 25° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with water and with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over magnesium sulfate and concentration

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)OC)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.